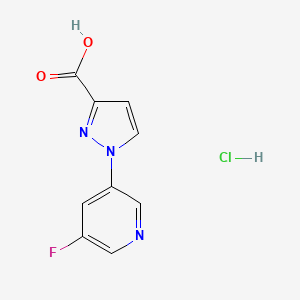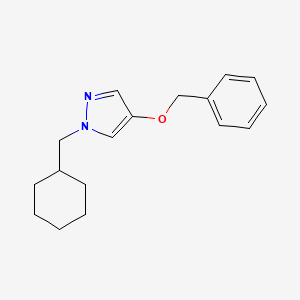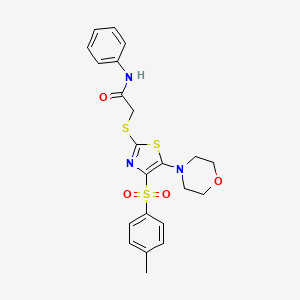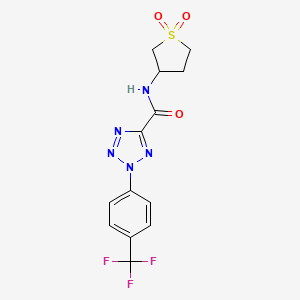![molecular formula C16H18N2O3 B2631572 N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide CAS No. 2411306-69-7](/img/structure/B2631572.png)
N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide” is a derivative of the 4H-3,1-benzoxazin-4-one class of compounds . These compounds are known for their interesting biological and other properties . They are used directly or indirectly in many industrial, research, and clinical applications .
Synthesis Analysis
The synthesis of benzoxazinone derivatives involves a series of chemical reactions. For instance, the acyl chloride derivative N-phthaloylglycine reacts with anthranilic acid in chloroform, in the presence of triethylamine, to give an intermediate . This intermediate is then reacted with cyanuric chloride, used as a cyclization agent, to produce the benzoxazinone derivative .Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives can be confirmed by spectral data analysis. For example, the structures of products were confirmed by analysis using spectral data (1 H-NMR, 13 C-NMR, FT-IR, and HRMS) .Chemical Reactions Analysis
The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . A range of biologically important alkylated benzoxazinone peroxides are synthesized in high yield with a good functional group tolerance .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazinone derivatives can be determined by various spectroscopic techniques. For instance, IR (KBr): vmax /cm −1 1753, 1683, 1604, 1557, 1256, 1011. 1 H-NMR (DMSO, δ ppm): 8.12 (ddd, J =\u20097.8, 1.2, 0.6 Hz, 1H), 8.09 (dd, J =\u20090.6, 1.8 Hz, 1H), 7.93 (ddd, J =\u20090.6, 1.2, 7.8 Hz, 1H), 7.66 (ddd, J =\u20097.8, 1.2, 7.8 Hz, 1 H), 7.59 (ddd, J =\u20097.8, 1.2, 7.8 Hz, 1H), 7.45 (dd, J =\u20093.6, 0.6 Hz, 1H), 6.80 (dd, J =\u20091.8, 3.6 Hz, 1H). 13 C-NMR (DMSO): 158.7, 149.6, 148.4, 146.7, 144.6, 137.4, 128.8, 128.6, 127.1, 117.5, 113.4 .Mécanisme D'action
Orientations Futures
The future directions in the study of benzoxazinone derivatives could involve exploring their biological properties further and developing new synthesis methods. For instance, the sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . This opens up possibilities for the synthesis of a range of biologically important alkylated benzoxazinone peroxides in high yield with a good functional group tolerance .
Propriétés
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-6-15(19)17-10-5-9-16(20)18-11-12-21-14-8-4-3-7-13(14)18/h3-4,7-8H,5,9-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPGZUPKCYKKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC(=O)N1CCOC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631489.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide](/img/structure/B2631491.png)
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631494.png)
![3-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2631495.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2631498.png)



![4-(4-(dimethylamino)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631508.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2631509.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2631510.png)
